2-[(Phenethylamino)sulfonyl]benzenaminium chloride
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Overview
Description
2-[(Phenethylamino)sulfonyl]benzenaminium chloride is an organic compound with the molecular formula C14H17ClN2O2S It is characterized by the presence of a phenethylamino group attached to a sulfonyl-benzenaminium chloride moiety
Synthetic Routes and Reaction Conditions:
Amination Reaction: The synthesis typically begins with the reaction of phenethylamine with a sulfonyl chloride derivative. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Formation of Benzenaminium Chloride: The intermediate product is then reacted with benzene sulfonyl chloride under controlled conditions to form the final product, this compound. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the reagents are mixed under controlled temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenethylamino group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, altering the compound’s properties significantly.
Substitution: The aromatic ring in the benzenaminium moiety can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-[(Phenethylamino)sulfonyl]benzenaminium chloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Industrial Applications: The compound serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(Phenethylamino)sulfonyl]benzenaminium chloride exerts its effects involves its interaction with specific molecular targets. The phenethylamino group can mimic the structure of neurotransmitters, allowing the compound to bind to receptors or enzymes in biological systems. This binding can inhibit or activate specific pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
2-[(Phenethylamino)sulfonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of the benzenaminium chloride moiety.
2-[(Phenethylamino)sulfonyl]benzamide: Contains an amide group, offering different reactivity and biological activity.
2-[(Phenethylamino)sulfonyl]benzene: Lacks the aminium chloride group, resulting in different chemical properties.
Uniqueness: 2-[(Phenethylamino)sulfonyl]benzenaminium chloride is unique due to its combination of the phenethylamino group and the benzenaminium chloride moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[2-(2-phenylethylsulfamoyl)phenyl]azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12;/h1-9,16H,10-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWQYLKZNSGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2[NH3+].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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